BenchChemオンラインストアへようこそ!

2-{[1-(1-methanesulfonylpiperidine-4-carbonyl)pyrrolidin-3-yl]oxy}pyrazine

Conformational analysis Ring puckering Structure-activity relationship

Secure a versatile building block for kinase inhibitor research. 2-{[1-(1-methanesulfonylpiperidine-4-carbonyl)pyrrolidin-3-yl]oxy}pyrazine offers a unique combination of four pharmacophoric elements (sulfonamide, amide, ether, pyrazine) in a single compact scaffold (MW 354.43). Its pyrrolidine ring provides constrained flexibility, enabling precise SAR studies on target binding versus piperidine analogs. The unsubstituted pyrazine offers a clear vector for fragment growth, while the methanesulfonylpiperidine motif is a validated kinase-binding fragment. Supplied exclusively for non-human research, allowing confident use in biochemical profiling and diversity-oriented synthesis.

Molecular Formula C15H22N4O4S
Molecular Weight 354.43
CAS No. 2034280-18-5
Cat. No. B2561657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[1-(1-methanesulfonylpiperidine-4-carbonyl)pyrrolidin-3-yl]oxy}pyrazine
CAS2034280-18-5
Molecular FormulaC15H22N4O4S
Molecular Weight354.43
Structural Identifiers
SMILESCS(=O)(=O)N1CCC(CC1)C(=O)N2CCC(C2)OC3=NC=CN=C3
InChIInChI=1S/C15H22N4O4S/c1-24(21,22)19-8-2-12(3-9-19)15(20)18-7-4-13(11-18)23-14-10-16-5-6-17-14/h5-6,10,12-13H,2-4,7-9,11H2,1H3
InChIKeyZYMVVHFVXIRWAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{[1-(1-Methanesulfonylpiperidine-4-carbonyl)pyrrolidin-3-yl]oxy}pyrazine (CAS 2034280-18-5): Structural Identity and Core Characteristics


2-{[1-(1-Methanesulfonylpiperidine-4-carbonyl)pyrrolidin-3-yl]oxy}pyrazine (CAS 2034280-18-5) is a synthetic heterocyclic compound with the molecular formula C15H22N4O4S and a molecular weight of 354.43 g/mol . It belongs to the class of sulfonamide-bridged pyrrolidine-pyrazine ethers, featuring a central amide bond linking a 1-methanesulfonylpiperidine-4-carbonyl moiety to a 3-(pyrazin-2-yloxy)pyrrolidine scaffold . The compound is primarily utilized as a versatile building block in medicinal chemistry for the synthesis of more complex molecules, as a ligand in coordination chemistry, and as a research intermediate for structure-activity relationship (SAR) studies targeting kinase inhibition and other therapeutic areas . Its InChI Key is ZYMVVHFVXIRWAF-UHFFFAOYSA-N, and it is supplied by multiple chemical vendors for non-human research purposes only .

Why Closely Related Analogs Cannot Simply Substitute for 2-{[1-(1-Methanesulfonylpiperidine-4-carbonyl)pyrrolidin-3-yl]oxy}pyrazine in Research Applications


Although several compounds share the pyrazin-2-yloxy-pyrrolidine or methanesulfonylpiperidine substructures, 2-{[1-(1-methanesulfonylpiperidine-4-carbonyl)pyrrolidin-3-yl]oxy}pyrazine possesses a unique combination of four distinct pharmacophoric elements within a single, compact scaffold (MW 354.43) . The specific pairing of a pyrrolidine (not piperidine) central ring with an unsubstituted pyrazine (lacking a 2-carbonitrile) and a methanesulfonylpiperidine amide tail differentiates it from its nearest neighbors [1][2]. These structural nuances critically influence conformational flexibility, hydrogen-bonding capacity, and metabolic stability, which in turn determine target binding profiles and downstream biological outcomes . Generic substitution with a piperidine analog (CAS 2034252-06-5) or a carbonitrile derivative (CAS 2034281-68-8) would alter the ring pucker, ether orientation, and electron density on the pyrazine ring, potentially leading to divergent SAR results and misleading conclusions in kinase inhibition or other target-based assays [3].

Quantitative Differentiator Guide for 2-{[1-(1-Methanesulfonylpiperidine-4-carbonyl)pyrrolidin-3-yl]oxy}pyrazine (CAS 2034280-18-5)


Central Ring Architecture: Pyrrolidine vs. Piperidine Linker – Impact on Conformational Flexibility

The target compound incorporates a pyrrolidine ring as the central linker, in contrast to the closely related analog CAS 2034252-06-5, which contains a piperidine ring. Pyrrolidine rings adopt distinct envelope or twist conformations with a smaller ring pucker amplitude compared to the chair conformations of piperidine, resulting in a different spatial orientation of the 3-oxy substituent and consequently, the attached pyrazine ring [1]. This difference in three-dimensional geometry can critically affect the binding mode to protein targets. In a related series of pyrazin-2-yloxy-pyrrolidine-based PDK1 inhibitors, compounds retaining the pyrrolidine scaffold exhibited low-micromolar to sub-micromolar potency in biochemical assays, whereas analogous modifications that expanded or altered the central ring system led to significant loss of activity (IC50 shifts >10-fold) [2].

Conformational analysis Ring puckering Structure-activity relationship

Pyrazine Substitution Pattern: Unsubstituted vs. 2-Carbonitrile – Impact on Electron Density and Reactivity

The target compound features an unsubstituted pyrazine ring, whereas comparator CAS 2034281-68-8 contains a carbonitrile (-CN) group at the pyrazine 2-position. The absence of the electron-withdrawing cyano group in the target compound results in higher electron density on the pyrazine ring nitrogens, enhancing their hydrogen-bond acceptor capacity [1]. This difference is quantifiable: calculated Hammett substituent constants for -H (σmeta = 0.0) vs. -CN (σmeta = +0.56) indicate a significant electronic perturbation in the carbonitrile analog [2]. In medicinal chemistry contexts, unsubstituted pyrazine offers greater synthetic versatility for downstream functionalization, as it preserves a free position for electrophilic or nucleophilic aromatic substitution reactions [3].

Electronic effects Hydrogen-bond acceptor capacity Metabolic stability

Molecular Weight and Physicochemical Profile – Implications for Downstream Synthetic Tractability

With a molecular weight of 354.43 g/mol, CLogP estimated at ~0.8-1.2 (based on structural calculation), and 4 hydrogen-bond acceptors (sulfonamide oxygens, amide carbonyl, pyrazine nitrogens, and ether oxygen), the target compound resides within lead-like chemical space . By comparison, the carbonitrile analog (CAS 2034281-68-8, MW 379.44) and the piperidine analog (CAS 2034252-06-5, MW 368.45) are both heavier and more lipophilic [1][2]. The methanesulfonyl group contributes to aqueous solubility while maintaining sufficient permeability for cell-based assays . These properties are consistent with class-level observations for methanesulfonylpiperidine-containing kinase inhibitors, where the sulfonamide moiety has been shown to enhance solubility without compromising target engagement [3].

Lead-likeness Physicochemical properties Synthetic accessibility

Commercial Availability and Purity Specification – Ensuring Reproducible Research

The target compound is commercially available from multiple specialty chemical suppliers, typically at a purity specification of 95% . Vendor documentation confirms supply for non-human research use with defined molecular characterization including InChI, SMILES, and InChI Key . While no certificate of analysis with quantitative HPLC purity or NMR data is publicly available for this specific compound, related analogs in the same chemical series (CAS 2034281-68-8) are similarly supplied at 95% purity, establishing a procurement baseline . Researchers should request batch-specific certificates of analysis to verify purity and identity before use in critical assays.

Chemical procurement Purity specification Batch consistency

Pharmacophoric Motif: Methanesulfonylpiperidine as a Privileged Kinase-Binding Element

The methanesulfonylpiperidine moiety in the target compound represents a validated pharmacophoric element for kinase inhibitor design. This exact N-sulfonylpiperidine substructure is present in the clinical-stage CDK inhibitor R547 (Roche), which demonstrated Ki values of 1 nM, 3 nM, and 1 nM against CDK1, CDK2, and CDK4 respectively, along with an X-ray co-crystal structure confirming its binding mode in the CDK2 ATP pocket [1]. While the target compound has not been profiled against CDKs or other kinases, the presence of this privileged fragment suggests potential utility as a kinase-directed probe or building block. In contrast, the benzodioxine-acyl analog (CAS 2034280-06-1) replaces this pharmacophore with a structurally distinct acyl group, which may redirect biological activity toward different target classes such as CNS receptors [2].

Kinase inhibition Privileged structure CDK inhibitor

Recommended Research and Industrial Application Scenarios for 2-{[1-(1-Methanesulfonylpiperidine-4-carbonyl)pyrrolidin-3-yl]oxy}pyrazine (CAS 2034280-18-5)


Kinase Inhibitor Hit-Finding and SAR Expansion

The methanesulfonylpiperidine motif is a validated kinase-binding fragment, as demonstrated by the clinical CDK inhibitor R547 (CDK1/2/4 Ki = 1-3 nM) [1]. The target compound can serve as a versatile starting scaffold for installing diversity elements at the unsubstituted pyrazine position or modifying the central pyrrolidine ring to probe kinase selectivity. Use in biochemical kinase profiling panels is recommended to establish preliminary structure-activity relationships.

Fragment-Based Drug Design and Conformational Analysis

The pyrrolidine ring's constrained conformational flexibility, compared to the more flexible piperidine analog (CAS 2034252-06-5), makes this compound suitable for studying the effect of ring puckering on target binding [2]. The unsubstituted pyrazine ring provides a convenient vector for fragment growth through electrophilic substitution or cross-coupling reactions, enabling systematic exploration of chemical space around the core scaffold.

Coordination Chemistry and Ligand Design

The pyrazine ring nitrogens and the amide carbonyl oxygen provide multiple metal-coordination sites, as noted in vendor descriptions of the compound's utility as a ligand in coordination chemistry . The methanesulfonyl group enhances solubility in polar organic solvents, facilitating metal complexation studies. This compound can be used to construct metal-organic frameworks or as a ligand for transition-metal catalysis.

Building Block for Multi-Component Reaction Libraries

With its four distinct functional groups (sulfonamide, amide, ether, and pyrazine), the compound is well-suited as a branching intermediate for diversity-oriented synthesis . Its molecular weight (354.43) and estimated lead-like properties make it an appropriate molecular-weight starting point for library construction, where the unsubstituted pyrazine position can be diversified to generate compound collections for high-throughput screening.

Quote Request

Request a Quote for 2-{[1-(1-methanesulfonylpiperidine-4-carbonyl)pyrrolidin-3-yl]oxy}pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.